3,3,3-Trifluoropropionic acid
Overview
Description
3,3,3-Trifluoropropionic acid is an organofluorine compound with the molecular formula CF3CH2CO2H. It is a colorless, corrosive liquid that is soluble in water and various organic solvents. The presence of the trifluoromethyl group (CF3) imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Synthetic Routes and Reaction Conditions:
Grignard Reagent Method: One common method involves the reaction of trifluoromethyl magnesium chloride (CF3MgCl) with carbon dioxide (CO2), followed by hydrolysis under acidic conditions to yield this compound.
Carbonyl Insertion Reaction: Another method includes a carbonyl insertion reaction where a suitable precursor undergoes a series of reactions to form the desired product.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to trifluoropropanol or trifluoropropanal using reducing agents like LiAlH4 or NaBH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Reduction Products: Trifluoropropanol and trifluoropropanal.
Substitution Products: Compounds with substituted functional groups replacing the trifluoromethyl group.
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of various fluorinated pharmaceuticals and polymers , suggesting that its targets may vary depending on the specific application.
Mode of Action
Its strong acidity, comparable to that of hydrofluoric acid , suggests that it may interact with its targets by donating protons (H+ ions), a common mechanism of action for acids.
Biochemical Pathways
Given its use in the synthesis of various fluorinated compounds , it can be inferred that it may be involved in various biochemical reactions, potentially affecting multiple pathways.
Pharmacokinetics
Its strong acidity and solubility in water and various organic solvents suggest that it may be readily absorbed and distributed in the body.
Biochemical Analysis
Biochemical Properties
It is known that it can dissolve well in water and various organic solvents . It also has good solubility in amino acids, polypeptide compounds, and polyester polymers .
Cellular Effects
It is known to cause severe skin burns and eye damage , indicating that it may have significant effects on cellular structures and functions.
Molecular Mechanism
It is known to be a strong acid, with acidity comparable to hydrofluoric acid . This suggests that it may interact with biomolecules in a manner similar to other strong acids, potentially disrupting molecular structures and functions.
Temporal Effects in Laboratory Settings
It is known to have a boiling point of 145 °C and a melting point of 9.7 °C , suggesting that it is stable under a wide range of temperatures.
Dosage Effects in Animal Models
It is known to be toxic and corrosive , suggesting that high doses could have adverse effects.
Metabolic Pathways
It is known that it can be reduced to trifluoroacetaldehyde or trifluoroethanol by lithium aluminum hydride or sodium borohydride, respectively . It can also be hydrogenated to trifluoroethanol in the presence of a Rh/C catalyst .
Scientific Research Applications
3,3,3-Trifluoropropionic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways due to its unique chemical properties.
Medicine: It serves as an intermediate in the synthesis of various drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
- Difluoroacetic acid (CF2HCO2H)
- 2-Fluoropropionic acid (CFH2CH2CO2H)
- 3,3,3-Trifluoro-2-(trifluoromethyl)propionic acid (CF3CF2CH2CO2H)
- 4,4,4-Trifluorobutyric acid (CF3CH2CH2CO2H)
Comparison: 3,3,3-Trifluoropropionic acid is unique due to its trifluoromethyl group, which imparts stronger electron-withdrawing properties compared to difluoroacetic acid and 2-fluoropropionic acid. This makes it more reactive and suitable for specific applications in pharmaceuticals and agrochemicals. Additionally, its structure allows for more diverse chemical transformations compared to similar compounds .
Properties
IUPAC Name |
3,3,3-trifluoropropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O2/c4-3(5,6)1-2(7)8/h1H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNKQSPJFRQSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380740 | |
Record name | 3,3,3-Trifluoropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2516-99-6 | |
Record name | 3,3,3-Trifluoropropionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,3-Trifluoropropionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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